Benzylhistidine
Overview
Description
Benzylhistidine is a derivative of histidine, an essential amino acid. It is characterized by the presence of a benzyl group attached to the imidazole ring of histidine. This modification imparts unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylhistidine can be synthesized through several methodsThe protecting groups are then removed to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzylhistidine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the benzyl group or the imidazole ring, depending on the reagents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce this compound alcohol .
Scientific Research Applications
Benzylhistidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzylhistidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the binding affinity of the compound to these targets, leading to increased biological activity. The imidazole ring plays a crucial role in the coordination of metal ions, which is essential for the catalytic activity of many enzymes .
Comparison with Similar Compounds
Histidine: The parent compound, which lacks the benzyl group.
Methylhistidine: A derivative with a methyl group instead of a benzyl group.
Phenylhistidine: A derivative with a phenyl group instead of a benzyl group.
Comparison: Benzylhistidine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to histidine, this compound has enhanced hydrophobicity and binding affinity to certain molecular targets. Methylhistidine and phenylhistidine also exhibit unique properties, but the benzyl group in this compound provides a balance between hydrophobicity and steric effects, making it particularly useful in various applications .
Properties
IUPAC Name |
(2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(18)12(6-11-8-14-9-16-11)15-7-10-4-2-1-3-5-10/h1-5,8-9,12,15H,6-7H2,(H,14,16)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYXZVHDLXZETB-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC2=CN=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](CC2=CN=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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